molecular formula C15H23N15 B1614859 1,3,5-Triazine-2,4-diamine, 6,6',6''-(1,3,6-hexanetriyl)tris- CAS No. 66165-38-6

1,3,5-Triazine-2,4-diamine, 6,6',6''-(1,3,6-hexanetriyl)tris-

Cat. No.: B1614859
CAS No.: 66165-38-6
M. Wt: 413.45 g/mol
InChI Key: GFUSSRBWWPRREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2,4-diamine, 6,6',6''-(1,3,6-hexanetriyl)tris- is a useful research compound. Its molecular formula is C15H23N15 and its molecular weight is 413.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, 6,6',6''-(1,3,6-hexanetriyl)tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, 6,6',6''-(1,3,6-hexanetriyl)tris- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66165-38-6

Molecular Formula

C15H23N15

Molecular Weight

413.45 g/mol

IUPAC Name

6-[4,6-bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H23N15/c16-10-22-7(23-11(17)28-10)3-1-2-6(9-26-14(20)30-15(21)27-9)4-5-8-24-12(18)29-13(19)25-8/h6H,1-5H2,(H4,16,17,22,23,28)(H4,18,19,24,25,29)(H4,20,21,26,27,30)

InChI Key

GFUSSRBWWPRREH-UHFFFAOYSA-N

SMILES

C(CC1=NC(=NC(=N1)N)N)CC(CCC2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N

Canonical SMILES

C(CC1=NC(=NC(=N1)N)N)CC(CCC2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N

66165-38-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

161 g (1 mole) of 1,3,6-tricyanohexane and 277.2 g (3.3 moles) of dicyandiamide were added to 750 g of dimethyl sulfoxide as the reaction medium, followed by further addition of 68 g (1 mole) of sodium methylate as the catalyst. The mixture was stirred under heating at 130° C for 3 hours in a nitrogen atmosphere. After completion of the reaction the reaction mixture was cooled to 25° C to precipitate the reaction product, followed by separating the crude reaction product by filtration. Purification was conducted by dissolving the crude product in excess amount of dimethyl sulfoxide at 135° C and then precipitating the product by cooling. After repeating this procedure 5 times, 292 g of 1,3,6-tris(4,6-diamino-1,3,5-triazine-2-yl)hexane as a white powder were obtained.
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
277.2 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
68 g
Type
reactant
Reaction Step Two

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